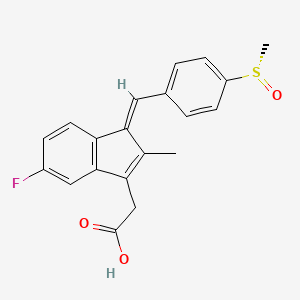

Sulindac, trans-(S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Sulindac is a prodrug that is metabolized into its active form, sulindac sulfide. It primarily functions as an inhibitor of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the synthesis of prostaglandins that mediate inflammation and pain. In addition to its COX-inhibitory effects, sulindac exhibits non-COX-related pharmacological activities that contribute to its chemopreventive properties against various cancers.

Key Mechanisms of Action

- Cyclooxygenase Inhibition : Sulindac inhibits both COX-1 and COX-2, leading to reduced production of pro-inflammatory prostaglandins .

- 5-Lipoxygenase Inhibition : The active metabolite, sulindac sulfide, selectively inhibits 5-lipoxygenase, an enzyme crucial for leukotriene biosynthesis. This action contributes to its anti-inflammatory effects and may enhance its chemopreventive potential in colorectal cancer .

- Notch Signaling Modulation : Recent studies indicate that sulindac sulfide acts as a γ-secretase modulator, inhibiting Notch signaling pathways implicated in tumor growth, particularly in triple-negative breast cancer (TNBC) .

Applications in Cancer Research

Sulindac has been extensively investigated for its potential role in cancer prevention and treatment:

- Colorectal Cancer : Epidemiological studies have demonstrated that sulindac can prevent the formation of precancerous polyps in the colon. Its efficacy is attributed to both COX-dependent and independent mechanisms .

- Breast Cancer : In preclinical models of TNBC, sulindac sulfide has shown significant anti-tumor activity by inhibiting mammosphere growth and Notch1 protein expression . When combined with immunotherapy agents like a-PD1, its anti-tumor effects are markedly enhanced.

Colorectal Cancer Prevention

A study published in Cancer Prevention Research highlighted that patients with familial adenomatous polyposis who were treated with sulindac exhibited a significant reduction in polyp number and size compared to controls. This underscores sulindac's potential as a chemopreventive agent in genetically predisposed populations.

Triple-Negative Breast Cancer

In a recent investigation involving TNBC models, sulindac sulfide was found to inhibit Notch signaling effectively. The study demonstrated that treatment with sulindac sulfide led to reduced tumor growth and improved survival rates in mouse models when used alone or in combination with immunotherapeutic agents .

Comparative Data Table

| Application Area | Mechanism of Action | Findings |

|---|---|---|

| Colorectal Cancer Prevention | COX inhibition; 5-LO inhibition | Reduced polyp formation |

| Breast Cancer (TNBC) | Notch signaling modulation; COX inhibition | Significant reduction in tumor growth |

| Inflammatory Conditions | COX inhibition; anti-inflammatory effects | Effective pain relief |

Análisis De Reacciones Químicas

Metabolic Activation and Biotransformation

trans-(S)-Sulindac functions as a prodrug requiring enzymatic activation. Its sulfinyl group undergoes stereospecific reduction and oxidation:

Metabolic Pathways

-

Key Data :

-

Reduction occurs preferentially via MsrA, with (S)-sulindac showing 10–20% higher conversion efficiency than the (R)-enantiomer .

-

Sulfide metabolite binds 98% to human serum albumin, contributing to prolonged half-life (16.4 hrs) .

-

Enterohepatic recirculation of sulfide maintains steady plasma levels, reducing gastrointestinal toxicity .

-

Photoisomerization Under UV Irradiation

trans-(S)-Sulindac undergoes cis-trans isomerization in aqueous media under UV light:

Experimental Conditions and Outcomes

| UV Type | Wavelength (nm) | Isomerization Product | Equilibrium Reached? |

|---|---|---|---|

| UV-A | 315–400 | cis-Sulindac | Yes |

| UV-B/C | 280–315 / 100–280 | Degradation products | No |

-

Mechanistic Insight :

Redox Interactions and Reactive Oxygen Species (ROS) Generation

trans-(S)-Sulindac synergizes with antioxidants to modulate oxidative pathways:

Key Findings

-

Combined with vitamin C, trans-(S)-sulindac increases ROS production by 5-fold in colorectal cancer cells, activating caspase-mediated apoptosis via PUMA upregulation .

-

ROS generation is p53-dependent, with no effect on Bcl-2 or Mcl-1 expression .

Enzymatic Oxidation and Drug-Drug Interactions

trans-(S)-Sulindac modulates CYP450 activity, influencing its own metabolism:

-

Structural Basis : The (S)-enantiomer’s methylsulfinylphenyl group sterically hinders COX-2 more effectively than COX-1, contributing to isoform selectivity .

Representative Derivatives

| Derivative | Modification Site | Biological Activity |

|---|---|---|

| IND 12 | Sulfide side chain | Ras pathway inhibition (IC₅₀ = 0.5 μM) |

| DMFM (Acetohydrazide) | Carboxyl group | Neuro/renal protection via ROS scavenging |

-

Synthetic Challenges : Light instability necessitates low-temperature reactions (<25°C) to prevent E/Z isomerization during alkylation steps .

Stereochemical Stability

The (S)-configuration critically determines metabolic fate:

| Property | (S)-Sulindac | (R)-Sulindac |

|---|---|---|

| MsrA reduction rate | 1.8× faster | Baseline |

| CYP450 oxidation | Induces enzymes | Less induction |

Propiedades

Número CAS |

1316775-70-8 |

|---|---|

Fórmula molecular |

C20H17FO3S |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1 |

Clave InChI |

MLKXDPUZXIRXEP-HCQJPZKZSA-N |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

SMILES isomérico |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O |

SMILES canónico |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Key on ui other cas no. |

38194-50-2 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.